Atazanavir-d5

説明

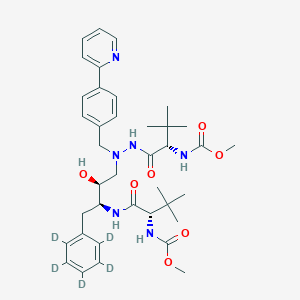

Structure

2D Structure

特性

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-CPSMPXDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649446 | |

| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132747-14-8 | |

| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, analytical characterization, and relevant data. The inclusion of deuterated internal standards like this compound is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.[1]

Introduction to Atazanavir and Isotopic Labeling

Atazanavir is an azapeptide protease inhibitor that selectively inhibits the viral protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious HIV-1 virions.[2][3] Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART).[4] The introduction of deuterium atoms into drug molecules, a process known as isotopic labeling, can alter the metabolic profile of the drug, often leading to a longer half-life and improved pharmacokinetic properties.[5] Deuterated analogs, such as this compound, are invaluable as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties and distinct mass.[1][6][7]

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Atazanavir.[2][8] A common strategy involves the coupling of a chiral epoxide intermediate with a hydrazine derivative, followed by further coupling reactions.[2][9] For the synthesis of this compound, a deuterated starting material is introduced. This guide outlines a plausible synthetic approach using a deuterated benzylhydrazine derivative.

Proposed Synthetic Pathway

A convergent synthesis approach is proposed, starting from commercially available deuterated precursors. The key steps involve the synthesis of a deuterated biaryl-hydrazine unit, which is then coupled with the remaining part of the molecule.[8]

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-2-yl-d5)benzaldehyde

-

To a degassed solution of 2-Bromopyridine-d5 and 4-formylphenylboronic acid in a suitable solvent mixture (e.g., toluene/ethanol), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.

-

After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(Pyridin-2-yl-d5)benzaldehyde.

Protocol 2: Synthesis of the Deuterated Hydrazine Intermediate

-

Dissolve 4-(Pyridin-2-yl-d5)benzaldehyde and tert-butyl carbazate in ethanol.

-

Stir the mixture at room temperature to form the hydrazone.

-

Reduce the hydrazone in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

-

Acidify the reaction mixture and then extract the product into an organic solvent.

-

Purify the resulting tert-butyl 2-(4-(pyridin-2-yl-d5)benzyl)hydrazine-1-carboxylate.

Protocol 3: Synthesis of this compound

-

React the deuterated hydrazine intermediate with a suitable chiral epoxide intermediate in an alcoholic solvent.[9]

-

After the epoxide ring-opening reaction is complete, deprotect the resulting intermediate to yield the diamino alcohol.

-

In a separate flask, activate N-(methoxycarbonyl)-L-tert-leucine with a coupling agent (e.g., HOBt, WSC) in a suitable solvent like dichloromethane.[10]

-

Add the diamino alcohol intermediate to the activated ester and stir until the peptide coupling is complete.[11]

-

Purify the crude this compound by crystallization or column chromatography.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Characterization Workflow

dot

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

Protocol 4: Purity Determination by HPLC/UPLC

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with additives like acetic acid and ammonium acetate.[6]

-

Flow Rate: Typically 0.8-1.0 mL/min.[6]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[12]

-

Procedure: Dissolve a known amount of this compound in the mobile phase and inject it into the system. The purity is determined by the peak area percentage.

Protocol 5: Identity Confirmation by Mass Spectrometry

-

System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.[6]

-

Ionization Mode: Positive ion mode.[6]

-

Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for this compound. For this compound, the transition is from MH⁺ m/z 710.2 to a product ion of m/z 168.0.[6]

-

Procedure: Infuse a dilute solution of this compound into the mass spectrometer or inject it through the LC system. The detection of the parent and product ions confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Protocol 6: Structural Elucidation by NMR Spectroscopy

-

System: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

-

Procedure: Dissolve the sample in the deuterated solvent. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum will confirm the location of the deuterium labels. The overall spectra should be consistent with the structure of Atazanavir, with specific changes due to deuteration.

Protocol 7: Functional Group Analysis by FT-IR Spectroscopy

-

System: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.

-

Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum should show characteristic peaks for the functional groups present in Atazanavir, such as N-H, C=O (amide and carbamate), and aromatic C-H stretches.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₇D₅N₆O₇ | |

| Molecular Weight | 709.9 g/mol | |

| Appearance | White to Off-White Solid | |

| Storage Temperature | -20°C |

Table 2: Analytical Characterization Data for this compound

| Analytical Technique | Parameter | Expected/Observed Value | Reference |

| HPLC/UPLC | Purity | >95% | |

| LC-MS/MS (ESI+) | MRM Transition | m/z 710.2 → 168.0 | [6] |

| HRMS | [M+H]⁺ | Calculated: 710.49xx | |

| ¹H NMR | Chemical Shifts (δ) | Consistent with Atazanavir structure, with absence of signals for the 5 protons on the pyridine ring. | Predicted from[13][14] |

| ¹³C NMR | Chemical Shifts (δ) | Consistent with Atazanavir structure, with potential changes in signals for deuterated carbons. | Predicted from[14] |

| FT-IR | Key Vibrations (cm⁻¹) | ~3300 (N-H), ~1700 (C=O), ~1600 (aromatic C=C) |

Note: Specific NMR and IR data for this compound are not widely published. The expected values are based on the known data for Atazanavir and the principles of isotopic substitution.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and data summaries serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The availability of well-characterized deuterated standards like this compound is paramount for the accurate and reliable bioanalytical assessment of Atazanavir in clinical and research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents [patents.google.com]

- 10. Synthesis of Atazanavir - ProQuest [proquest.com]

- 11. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 12. WO2014125270A1 - Process for preparing atazanavir sulphate - Google Patents [patents.google.com]

- 13. Atazanavir(198904-31-3) 1H NMR [m.chemicalbook.com]

- 14. Atazanavir sulfate(229975-97-7) 1H NMR [m.chemicalbook.com]

For Immediate Release

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated analog of the antiretroviral drug Atazanavir. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and mechanistic insights.

Core Product Information

This compound, a stable isotope-labeled form of Atazanavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies. Its CAS number is 1132747-14-8 .[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1132747-14-8 | [1][2][3] |

| Molecular Formula | C₃₈H₄₇D₅N₆O₇ | [3][4] |

| Molecular Weight | 709.89 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | 197-200°C | [1][2] |

| Solubility | Chloroform (Slightly), Ethanol (Slightly, Sonicated), Methanol | [1][2] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | -20°C | [1][2][3] |

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is a potent and selective inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[5][6][7] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyprotein precursors.[5][7][8] This action results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6] this compound, being a deuterated analog, is expected to exhibit the same mechanism of action.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 7. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Atazanavir - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is a critical azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1] As with many pharmaceuticals, understanding its metabolic pathways is crucial for optimizing its therapeutic efficacy and safety profile. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties. This technical guide provides an in-depth exploration of the physical and chemical properties of deuterated atazanavir, offering a comparative analysis with its non-deuterated counterpart and detailed experimental protocols for their determination.

The primary rationale for deuterating atazanavir lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions. This can result in reduced metabolism, potentially leading to improved pharmacokinetic profiles, such as increased half-life and exposure, and a reduced side-effect burden.[2][3][4] This guide will delve into the known physicochemical characteristics of atazanavir and its deuterated forms, providing a foundational resource for researchers in the field.

Physical and Chemical Properties

The following tables summarize the available quantitative data for atazanavir and its deuterated analogue, atazanavir-d5. While comprehensive data for deuterated atazanavir is not extensively published, the provided information is based on available technical data sheets and established scientific principles regarding isotope effects.

Table 1: General Physicochemical Properties

| Property | Atazanavir | Deuterated Atazanavir (this compound) |

| Chemical Formula | C₃₈H₅₂N₆O₇ | C₃₈H₄₇D₅N₆O₇[5] |

| Molecular Weight | 704.9 g/mol [1] | 709.9 g/mol [5] |

| Appearance | White to pale yellow crystalline powder | White to Off-White Solid[6] |

| Melting Point | ~200°C, 205-209°C[7] | 197-200°C[6] |

Table 2: Solubility Data

| Solvent | Atazanavir Solubility | Deuterated Atazanavir (this compound) Solubility |

| Water | 0.11 mg/L[8]; Free base slightly soluble (4-5 mg/mL)[1] | Not explicitly available, but expected to be similar to Atazanavir. |

| Ethanol | ~2 mg/mL[9] | Slightly soluble (with sonication)[6] |

| Methanol | Not explicitly available | Slightly soluble[6] |

| DMSO | ~16 mg/mL[9] | Not explicitly available, but expected to be soluble. |

| DMF | ~25 mg/mL[9] | Not explicitly available, but expected to be soluble. |

| Chloroform | Not explicitly available | Slightly soluble[6] |

Table 3: Partition and Ionization Properties

| Property | Atazanavir | Deuterated Atazanavir (this compound) |

| LogP | 4.5[1] | Not explicitly available. Deuteration is expected to have a minimal direct effect on LogP, as it does not significantly alter polarity. |

| pKa (Strongest Acidic) | 3.36[10] | Not explicitly available. The electronic effects of deuterium are small, so a significant change in pKa is not expected. |

| pKa (Strongest Basic) | 4.88[10] | Not explicitly available. Similar to the acidic pKa, a significant change is not anticipated. |

The Kinetic Isotope Effect and its Implications for Atazanavir

The primary motivation for developing deuterated atazanavir is to leverage the kinetic isotope effect (KIE) to improve its metabolic stability. Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[11] The major metabolic pathways include monooxygenation and dioxygenation.[12]

By replacing hydrogen atoms with deuterium at the sites of metabolism, the rate of these oxidative reactions can be slowed down. This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, requiring more energy to break. This can lead to:

-

Reduced Rate of Metabolism: Slower breakdown of the drug by metabolic enzymes.

-

Increased Plasma Half-Life: The drug remains in the body for a longer period.

-

Increased Drug Exposure (AUC): The overall amount of drug the body is exposed to over time is increased.

-

Potentially Altered Metabolite Profile: A shift in the proportions of different metabolites may be observed.

These changes can potentially lead to a more favorable dosing regimen, improved patient adherence, and a better safety profile by reducing the formation of certain metabolites.

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of atazanavir and its deuterated analogues. These protocols are adapted from standard pharmaceutical testing procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Materials:

-

Atazanavir or deuterated atazanavir

-

Distilled water (or buffer of choice)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a glass vial containing a known volume of distilled water. The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standard solutions and the filtered sample by a validated HPLC method.

-

Calculation: Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of the compound.

Materials:

-

Atazanavir or deuterated atazanavir

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry compound using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the closed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range.

Determination of LogP (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Materials:

-

Atazanavir or deuterated atazanavir

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Shaker

-

Centrifuge

-

HPLC system

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Atazanavir Metabolism and the Impact of Deuteration

The following diagram illustrates the primary metabolic pathways of atazanavir and highlights how deuteration can influence these processes.

Caption: Impact of deuteration on atazanavir metabolism.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of a compound using the shake-flask method.

Caption: Shake-flask solubility determination workflow.

Rationale for Deuteration of Atazanavir

This diagram illustrates the logical relationship between the properties of deuterated atazanavir and its potential therapeutic advantages.

Caption: Logical flow of deuteration benefits.

References

- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CTP 518(Atazanavir, deuterated) | CAS#:1092540-56-1 | Chemsrc [chemsrc.com]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 460981000 [thermofisher.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. While specific long-term stability data for this compound is limited, this guide synthesizes available information on Atazanavir and its sulfate salt to provide a comprehensive understanding of its stability profile.

Recommended Storage Conditions

This compound is a light-sensitive and temperature-sensitive compound. To maintain its purity and stability, it is essential to adhere to the following storage guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[1] | Minimizes degradation and preserves the integrity of the compound. Storing in a freezer is recommended to maintain product quality. |

| Light Exposure | Protect from light | Atazanavir is susceptible to photolytic degradation. Storage in amber-colored or opaque containers is advised. |

| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. | Protects from moisture and atmospheric contaminants that could contribute to degradation. |

Stability Profile

The stability of this compound is expected to be comparable to that of Atazanavir. The carbon-deuterium bonds in this compound are stronger than the corresponding carbon-hydrogen bonds in Atazanavir, which may confer slightly enhanced stability. However, without direct comparative studies, this remains a theoretical consideration. The following sections summarize the known stability of Atazanavir under various stress conditions, providing a strong indication of the expected stability of this compound.

Forced Degradation Studies

Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation products. Atazanavir has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Studies on Atazanavir

| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 1 hour | Not Specified | 0.8 | [2] |

| Base Hydrolysis | 0.1 N NaOH | 1 hour | Not Specified | 44.61 | [2] |

| Oxidative | 3% H₂O₂ | 1 hour | Not Specified | 4.96 | [2] |

| Thermal | Dry Heat | 12 hours | 80°C | < 20 | |

| Photolytic | UV and White Light | 24 hours | Ambient | < 20 |

These studies indicate that Atazanavir is relatively stable under acidic and thermal conditions but is susceptible to degradation under basic, oxidative, and photolytic stress.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and ensuring the quality of analytical data. The following sections outline typical experimental protocols for forced degradation studies and the analytical method used for stability assessment.

Forced Degradation Experimental Protocol

The following is a generalized protocol for conducting forced degradation studies on Atazanavir, which can be adapted for this compound.

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Keep the solution at room temperature for a specified duration (e.g., 1 hour). Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide before analysis.

-

Base Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for a specified duration (e.g., 1 hour). Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 1 hour) before analysis.

-

Thermal Degradation: Transfer a known amount of solid this compound into a vial and place it in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period (e.g., 12 hours). After the exposure period, dissolve the sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound in a transparent container to a combination of UV and white light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, such as RP-HPLC.

Stability-Indicating RP-HPLC Method

A robust stability-indicating method is essential to separate the parent drug from its degradation products. A typical RP-HPLC method for Atazanavir is summarized below.

Table 2: Typical RP-HPLC Method Parameters for Atazanavir Stability Testing

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer pH 6.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 247 nm or 250 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for stability studies.

Visualizations

Proposed Degradation Pathway of Atazanavir

Based on the identified degradation products from forced degradation studies, a simplified degradation pathway for Atazanavir can be proposed. The primary degradation pathways appear to be hydrolysis of the amide and carbamate linkages and oxidation of the molecule.

Caption: Proposed degradation pathways of Atazanavir under basic and oxidative stress.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.

Caption: General workflow for a forced degradation stability study.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage of this compound, primarily based on data from its non-deuterated counterpart, Atazanavir. The recommended storage condition for this compound is at -20°C, protected from light and moisture. Forced degradation studies on Atazanavir reveal its susceptibility to basic, oxidative, and photolytic degradation. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists working with this compound. It is imperative to handle and store this compound according to these guidelines to ensure its quality and the validity of experimental results. For critical applications, it is recommended to perform in-house stability testing to confirm the stability of this compound under specific laboratory conditions.

References

- 1. Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Atazanavir-d5, a deuterated internal standard crucial for the accurate quantification of the HIV-1 protease inhibitor Atazanavir in research and clinical settings. This document details supplier specifications, relevant experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a visualization of Atazanavir's mechanism of action within the HIV life cycle.

Supplier and Product Specifications

The following table summarizes the available quantitative data for this compound from various commercial suppliers. It is important to note that while most suppliers guarantee high purity, specific batch-to-batch data is typically provided in the Certificate of Analysis (CoA), which should be requested before purchase.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Purity/Enrichment | Format |

| LGC Standards | This compound | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 | >95% (HPLC)[1] | Not specified on datasheet | Neat Solid |

| MedChemExpress | This compound | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 | Not specified on datasheet | Not specified on datasheet | Solid |

| Santa Cruz Biotechnology | This compound | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 | Refer to Certificate of Analysis[2] | Not specified on datasheet | Solid |

| Clearsynth | Atazanavir-d6 | 1092540-50-5 | C₃₈H₄₆D₆N₆O₇ | 710.89 | Refer to Certificate of Analysis | Not specified on datasheet | Solid |

| Simson Pharma Limited | This compound | 198904-31-3 (unlabelled) | Not Specified | Not Specified | Accompanied by Certificate of Analysis[3] | Not specified on datasheet | Not Specified |

| ChemicalBook | This compound | 1132747-14-8 | C₃₈H₅₂N₆O₇ (non-deuterated) | 704.85548 (non-deuterated) | Refer to individual suppliers | Refer to individual suppliers | Solid |

Note: Some suppliers may offer different deuterated forms (e.g., d5, d6). Researchers should select the appropriate labeled compound based on their specific analytical method and the mass shift required for clear differentiation from the unlabeled analyte.

Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the maturation of infectious virions. By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins into their functional protein components. This results in the production of immature, non-infectious viral particles.

Caption: Atazanavir's mechanism of action within the HIV life cycle.

Experimental Protocols: Use of this compound in LC-MS/MS Assays

This compound is primarily used as an internal standard (IS) for the quantification of Atazanavir in biological matrices such as plasma, serum, and tissue homogenates. The following is a generalized protocol based on published methods. Researchers should optimize the parameters for their specific instrumentation and experimental conditions.

Preparation of Stock and Working Solutions

-

This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Working Internal Standard (IS) Solution: Dilute the this compound stock solution with the same solvent or a mixture appropriate for the extraction method to a final concentration suitable for spiking into samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for plasma or serum samples.

-

Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.

-

Spiking with IS: Add a small, precise volume of the this compound working IS solution to each sample, standard, and quality control.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile (or another suitable organic solvent) to the sample.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions (Example)

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atazanavir: The precursor ion [M+H]⁺ is m/z 705.4. The specific product ion will depend on the instrument and optimization, but a common transition is to m/z 168.1.

-

This compound: The precursor ion [M+H]⁺ is m/z 710.4. The product ion is typically the same as the unlabeled compound, m/z 168.1, as the deuterium labeling is on a part of the molecule that is not fragmented in this transition.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source-dependent parameters for maximum signal intensity for both Atazanavir and this compound.

-

Data Analysis

-

Quantification: The concentration of Atazanavir in the unknown samples is determined by calculating the peak area ratio of the analyte (Atazanavir) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known Atazanavir concentrations with a constant amount of this compound.

Caption: A generalized workflow for the quantification of Atazanavir using this compound as an internal standard in an LC-MS/MS assay.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of atazanavir-d5 as an internal standard in the bioanalytical quantification of the HIV-1 protease inhibitor, atazanavir. This document details the underlying principles of its application, comprehensive experimental protocols, and quantitative performance data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a stable isotope-labeled (SIL) analog of atazanavir, where five hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically and physically almost identical to atazanavir but has a distinct molecular weight.[1]

When a known quantity of this compound is added to a biological sample at the beginning of the analytical process, it behaves virtually identically to the endogenous atazanavir throughout extraction, chromatography, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometer's response for atazanavir to that of this compound remains constant, enabling highly accurate and precise quantification of atazanavir in the original sample.[1]

Atazanavir: Mechanism of Action in HIV-1 Inhibition

Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme.[3][4] This viral enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins and enzymes.[4] These smaller proteins are essential for the assembly of new, mature, and infectious virions.

Atazanavir is designed to mimic the transition state of the peptide bond cleavage performed by the protease. It binds tightly to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[5] This inhibition leads to the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6]

Experimental Protocol: Quantification of Atazanavir in Human Plasma using this compound

This section details a representative experimental protocol for the quantification of atazanavir in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[7][8][9]

Materials and Reagents

-

Atazanavir reference standard (≥99% purity)

-

This compound internal standard (≥99% purity, isotopic purity ≥98%)[8]

-

HPLC grade methanol and acetonitrile[8]

-

LC-MS grade formic acid and ammonium formate[8]

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve atazanavir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[7]

-

Working Standard Solutions: Prepare a series of atazanavir working solutions by serial dilution of the stock solution with 50% methanol to create calibration standards.[7]

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 50 µL of human plasma (calibration standards, quality controls, and unknown samples), add 750 µL of a precipitation reagent (e.g., a mixture of methanol and acetonitrile) containing the this compound internal standard.[9]

-

Vortex the samples for 1 minute to precipitate proteins.[9]

-

Centrifuge the samples at high speed (e.g., 9500 x g) for 5 minutes.[9]

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient elution using 10 mM ammonium formate (pH 4.0) in water and acetonitrile.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[7]

Data Analysis

The concentration of atazanavir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from the standards.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following tables summarize typical quantitative data and performance characteristics from validated assays.

Table 1: LC-MS/MS Parameters for Atazanavir and this compound

| Parameter | Atazanavir | This compound | Reference |

| Precursor Ion (m/z) | 705.3 | 710.2 | [7] |

| Product Ion (m/z) | 168.0 | 168.0 | [7] |

| Ionization Mode | ESI+ | ESI+ | [7] |

Table 2: Performance Characteristics of a Validated Bioanalytical Method

| Parameter | Result | Reference |

| Linearity Range | 5.0–6000 ng/mL | [8] |

| Correlation Coefficient (r²) | >0.99 | [10] |

| Inter-day Accuracy (%) | 91.3 to 104.4 | [8] |

| Inter-day Precision (%CV) | 0.8 to 7.3 | [8] |

| Extraction Recovery (%) | 97.35 to 101.06 | [8] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for bioanalysis using a deuterated internal standard and the logical relationship between analytical challenges and the benefits of this approach.

Conclusion

This compound serves as the gold standard internal standard for the bioanalytical quantification of atazanavir. Its mechanism of action is based on the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability throughout the analytical workflow. The use of this compound in LC-MS/MS methods leads to highly accurate, precise, and robust quantification, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and other applications in drug development.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications. A thorough understanding of its isotopic composition is critical for ensuring the accuracy and reliability of experimental results.

Introduction to this compound

Atazanavir is an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] To facilitate bioanalytical studies, a stable isotope-labeled version, this compound, is commonly employed as an internal standard. The incorporation of five deuterium atoms into the Atazanavir molecule results in a mass shift that allows for its differentiation from the unlabeled drug by mass spectrometry, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization efficiency are crucial for correcting for variations during sample preparation and analysis.

The nominal mass of Atazanavir is 704.9 g/mol , while this compound has a nominal mass of 709.9 g/mol . The five deuterium atoms are located on the pyridine ring of the molecule, a structural component introduced during its synthesis.

Chemical Structure and Deuterium Labeling

The chemical structure of Atazanavir is complex, featuring multiple chiral centers. The deuterated form, this compound, retains the identical core structure, with the substitution of five hydrogen atoms for deuterium on the terminal pyridine ring.

Structure of Atazanavir

Caption: Chemical structure of Atazanavir.

Likely Position of Deuterium Labeling in this compound

Based on available information suggesting the use of pyridine-d5 in its synthesis, the five deuterium atoms are located on the pyridine moiety as depicted below.

Caption: Proposed structure of this compound with deuterium on the pyridine ring.

Isotopic Purity Data

The isotopic purity of a deuterated standard is a critical parameter, as the presence of isotopologues with fewer than the desired number of deuterium atoms can interfere with the quantification of the unlabeled analyte. While a specific Certificate of Analysis for a commercial batch of this compound with detailed isotopic distribution is not publicly available, a typical high-quality deuterated standard will have an isotopic enrichment of ≥98%.

The data presented in the following table is a representative example of what would be expected for a batch of this compound with high isotopic purity. The exact distribution may vary between different synthetic batches.

| Isotopologue | Mass Shift from Unlabeled | Expected Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | 5.0 - 10.0 |

| d5 (desired) | +5 | > 90.0 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS) Method

This method allows for the direct observation and quantification of the different isotopologues.

Workflow for HRMS Isotopic Purity Analysis

Caption: Workflow for isotopic purity determination using HRMS.

Methodology Details:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration sufficient to produce a strong signal.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.

-

Analysis: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired over a mass range that includes the molecular ions of all expected isotopologues.

-

Data Analysis: The peak areas corresponding to the protonated molecules of each isotopologue ([M+H]+) are integrated. The relative abundance of each isotopologue is then calculated as a percentage of the total integrated area of all isotopologues.

LC-MS/MS Method

While primarily a quantitative technique, LC-MS/MS can also be used to assess isotopic purity by monitoring the mass transitions for each isotopologue.

Logical Flow for LC-MS/MS Isotopic Purity Check

Caption: Logic diagram for checking d0 impurity using LC-MS/MS.

Methodology Details:

-

Sample Preparation: A standard solution of this compound is prepared.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is used.

-

Method Setup: Multiple Reaction Monitoring (MRM) transitions are set up for both unlabeled Atazanavir and this compound.

-

Atazanavir (d0): Precursor ion (m/z) 705.4 → Product ion (m/z) [fragment]

-

This compound: Precursor ion (m/z) 710.4 → Product ion (m/z) [fragment] (Note: The specific fragment ion used can vary but should be a common, stable fragment for both labeled and unlabeled compounds.)

-

-

Analysis: The sample is injected, and the response in both MRM channels is monitored.

-

Interpretation: The presence of a significant peak in the Atazanavir (d0) channel at the retention time of this compound would indicate the presence of the unlabeled compound as an impurity. The relative peak areas can be used to estimate the percentage of the d0 isotopologue.

Conclusion

The isotopic purity of this compound is a critical factor for its effective use as an internal standard in quantitative bioanalysis. This guide has provided an overview of the structural characteristics, expected isotopic distribution, and detailed experimental protocols for the assessment of isotopic purity. Researchers and drug development professionals should ensure that the isotopic purity of their this compound standard is well-characterized and meets the requirements of their specific analytical methods to guarantee the generation of high-quality, reliable data. It is always recommended to obtain a batch-specific Certificate of Analysis from the supplier for the most accurate isotopic distribution data.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Atazanavir-d5 (CAS No. 1132747-14-8), a deuterated analog of the HIV-1 protease inhibitor Atazanavir.[1][2][3] Given that deuterated compounds generally exhibit similar toxicological profiles to their parent compounds, this guide also incorporates relevant safety data for Atazanavir where specific data for the d5-labeled version is not available. This information is intended to support safe laboratory practices and proper risk assessment.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Atazanavir, primarily used as a reference standard in pharmaceutical research and development.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | Methyl ((5S,8S,9S,14S)-5-(tert-butyl)-9-hydroxy-15,15- dimethyl-3,6,13-trioxo-8-((phenyl-d5)methyl)-11-(4-(pyridin-2- yl)benzyl)-2-oxa-4,7,11,12-tetraazahexadecan-14-yl)carbamate | [1] |

| Molecular Formula | C38H47D5N6O7 | [1] |

| Molecular Weight | 709.9 g/mol | [1] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 197-200°C | [4] |

| Solubility | Slightly soluble in Chloroform, Ethanol (with sonication), and Methanol. | [4] |

| Storage Temperature | -20°C | [2][4] |

Hazard Identification and Health Effects

While specific hazard data for this compound is limited, the parent compound, Atazanavir, is known to pose certain health risks. Researchers should assume this compound carries similar potential hazards.

Potential Health Effects: [1]

-

Eye Contact: May cause irritation.

-

Skin Contact: May cause irritation.

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

Chronic Health Effects: Prolonged or repeated exposure to Atazanavir may cause damage to organs, particularly the heart and liver.[5]

Toxicological Data

Toxicological studies have been conducted on the parent compound, Atazanavir. These findings provide a basis for assessing the potential toxicity of this compound.

| Study Type | Species | Route | Key Findings | Source |

| Acute Oral Toxicity | Mice | Oral | Minimal lethal doses were 1600 mg/kg in males and 800 mg/kg in females. | [6] |

| Acute Oral Toxicity | Rats | Oral | Well-tolerated up to 1600 mg/kg. | [6] |

| Genotoxicity | In vitro/In vivo | N/A | Considered to pose no genotoxic risk to humans. | [6] |

| Reproductive/Developmental Toxicity | Rats | Oral | No selective developmental toxicity and no effects on reproductive function or fertility at exposures equivalent to three times the recommended human daily dose. | [6] |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a laboratory hood.[7]

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection: Wear protective gloves and a lab coat.[8][9]

-

Respiratory Protection: For operations that may generate dust, a self-contained breathing apparatus should be worn to avoid dust formation.[1]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][8] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [5][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | [5][8] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [1][8] |

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment, including a self-contained breathing apparatus, to avoid dust formation.[1]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable container for disposal.[8] Provide adequate ventilation.[1] Wash the spill area with plenty of water.[1]

References

- 1. kmpharma.in [kmpharma.in]

- 2. This compound | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. leap.epa.ie [leap.epa.ie]

- 6. pmda.go.jp [pmda.go.jp]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. camberpharma.com [camberpharma.com]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir (ATV) is a protease inhibitor widely used in combination antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring (TDM) of Atazanavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Atazanavir in various biological matrices.[1] The use of a stable isotope-labeled internal standard, such as Atazanavir-d5 (ATV-d5), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of Atazanavir in human plasma, peripheral blood mononuclear cells (PBMCs), and hair using this compound as an internal standard.

Principle

The method involves the extraction of Atazanavir and the this compound internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte (Atazanavir) to the internal standard (this compound) with a calibration curve constructed from samples with known concentrations of the drug.

Experimental Protocols

Sample Preparation

a) Plasma

This protocol is adapted from methodologies employing protein precipitation.

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL in 50% methanol).[2]

-

Add 1 mL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 3 minutes, shake for 15 minutes, and then centrifuge at 16,000 x g for 10 minutes.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.[2]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water) and sonicate for 5 minutes.[2]

-

Centrifuge at 16,000 x g for 10 minutes.[2]

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

b) Peripheral Blood Mononuclear Cells (PBMCs)

-

Isolate PBMCs from whole blood using standard density gradient centrifugation.

-

Count the cells and aliquot approximately 2 million cells per tube.

-

Lyse the cell pellets by dissolving them in 200 µL of 50% methanol-water.[3]

-

Add the this compound internal standard.

-

Proceed with a liquid-liquid extraction or protein precipitation method similar to that for plasma.[3]

c) Hair

-

Wash hair samples to remove external contaminants.

-

Weigh approximately 2 mg of finely cut hair into a glass test tube.[1]

-

Add 10 µL of this compound internal standard working solution.

-

Add an extraction solution, such as 9:1 methanol/trifluoroacetic acid (v/v).[1]

-

Incubate the mixture overnight at 37°C in a shaking water bath.[1]

-

Evaporate the solvent to dryness under nitrogen gas.[1]

-

Reconstitute the residue in a suitable buffer (e.g., 0.2 M sodium phosphate, pH 9.4) and proceed with liquid-liquid extraction using a solvent like 1:1 methyl tert-butyl ether/ethyl acetate (v/v).[1]

-

Evaporate the organic layer and reconstitute the final residue for injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

a) Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., BDS C-18, 5 µm, 4.6 x 100 mm)[1] |

| Mobile Phase A | 7.5 mM ammonium acetate in water, adjusted to pH 4.0 with acetic acid[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | Isocratic or gradient elution depending on the complexity of the matrix. An example isocratic elution is 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1] |

| Flow Rate | 0.3 - 0.8 mL/min[1][2] |

| Injection Volume | 2 - 10 µL[1][2] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

b) Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Atazanavir: m/z 705.3 → 168.0[1] or 705.5 → 168.2[3]this compound: m/z 710.2 → 168.0[1] |

| Collision Gas | Nitrogen[3] |

| Ion Spray Voltage | ~5 kV[3] |

| Temperature | ~475°C[3] |

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for Atazanavir quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Matrix | Linear Range | LLOQ | Reference |

| Hair | 0.050 - 20.0 ng/mg | 0.050 ng/mg | [1] |

| Plasma | 50.0 - 10000.0 ng/mL | 50.0 ng/mL | [4] |

| PBMCs | 5 - 2500 fmol/10⁶ cells | 5 fmol/10⁶ cells | [5] |

| Serum | 0.2 ng/mL - (upper limit not specified) | 0.2 ng/mL | [2] |

Table 2: Accuracy and Precision

| Matrix | Concentration Level | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Reference |

| Hair | Low, Medium, High | 1.75 - 6.31 | Not specified | -1.33 to 4.00 | [1] |

| PBMCs | Not specified | <9 | <9 | 94 - 104 | [5] |

Visualizations

Caption: Experimental workflow for Atazanavir quantification.

Caption: Mechanism of action of Atazanavir.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of Atazanavir in various biological matrices using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this methodology suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The provided methods are robust, sensitive, and specific for the determination of Atazanavir concentrations.

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Atazanavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Atazanavir-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2][3] Monitoring the plasma concentrations of Atazanavir is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing potential toxicities. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Atazanavir in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response. The use of a stable isotope-labeled internal standard is a gold standard in quantitative bioanalysis, providing high accuracy and precision.[4]

Principle of the Method

The method involves the extraction of Atazanavir and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of Atazanavir to this compound against a calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents

-

Atazanavir sulfate (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (≥99% purity)

-

Ammonium acetate (≥98% purity)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)

Preparation of Stock and Working Solutions

-

Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atazanavir sulfate in methanol to obtain a final concentration of 1 mg/mL of the free base.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a 1 mg/mL concentration.[1]

-

Atazanavir Working Solutions: Prepare a series of working solutions by serially diluting the Atazanavir stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with 50% methanol:water to a final concentration suitable for spiking into plasma samples (e.g., 500 ng/mL).[5]

Store all stock and working solutions at 2-8°C when not in use. They are reported to be stable for at least 6 months at 4°C.[1]

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 50 µL of the internal standard working solution to all tubes except for the blank matrix sample (add 50 µL of 50% methanol:water instead). Vortex for 10 seconds.[5]

-

Add 100 µL of acetonitrile (or methanol as per some protocols) containing 0.1% formic acid to each tube to precipitate the plasma proteins.[5]

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm; or 100 x 4.6 mm, 5 µm)[1][5] |

| Mobile Phase A | 0.1% Acetic Acid or 10 mM Ammonium Formate (pH 4.0) in Water[5][7] |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[7] |

| Flow Rate | 0.4 - 0.8 mL/min[1][8] |

| Gradient/Isocratic | Isocratic (e.g., 55% Acetonitrile) or a gradient elution can be used.[1][7] |

| Injection Volume | 2 - 10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |

| MRM Transitions | Atazanavir: m/z 705.3 → 168.0This compound: m/z 710.2 → 168.0[1] |

| Collision Energy (CE) | To be optimized for the specific instrument. |

| Dwell Time | ~100-200 ms per transition |

Data and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance data for the quantitative analysis of Atazanavir in plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Atazanavir | Plasma | 5.0 – 6000[5] | >0.99[1] |

| Atazanavir | Hair | 0.05 - 20.0 (ng/mg)[1] | >0.99[1] |

Table 2: Accuracy and Precision (Inter- and Intra-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 5.0[5] | <15% | 85-115% | <15% | 85-115% |

| Low QC | 15[5] | <15% | 85-115% | <15% | 85-115% |

| Medium QC | 150 / 2400[5] | <15% | 85-115% | <15% | 85-115% |

| High QC | 4800[5] | <15% | 85-115% | <15% | 85-115% |

| %CV = Coefficient of Variation. Accuracy is reported as the percentage of the nominal concentration. |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Atazanavir | Low | >85% | Minimal |

| Atazanavir | Medium | >85% | Minimal |

| Atazanavir | High | >85% | Minimal |

| Recovery should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous components do not interfere with ionization. |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of Atazanavir from plasma samples.

Caption: Workflow for Atazanavir quantification.

Logical Relationship for Quantification

This diagram outlines the logical basis for using an internal standard in quantitative mass spectrometry.

Caption: Internal standard quantification logic.

Conclusion

The described LC-MS/MS method for the quantification of Atazanavir in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple protein precipitation extraction procedure allows for high-throughput analysis, making this method well-suited for clinical and research applications requiring reliable measurement of Atazanavir concentrations. The provided protocols and performance characteristics can serve as a foundation for researchers to implement and validate this method in their own laboratories.

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir (ATV) is an essential protease inhibitor used in the treatment of HIV-1 infection.[1] Therapeutic drug monitoring of Atazanavir is crucial to ensure efficacy and minimize toxicity. This application note describes a highly selective and sensitive bioanalytical method for the quantification of Atazanavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled Atazanavir-d5 is employed as the internal standard (IS) to ensure high accuracy and precision.[2][3] The method is validated according to FDA guidelines and is suitable for high-throughput clinical studies.[4]

Experimental Protocols

Materials and Reagents

-

Atazanavir sulfate (Reference Standard)

-

This compound (Internal Standard)[2]

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Water (Ultrapure)

-

Human Plasma (Drug-free)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[4]

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL):

-

Working Standard Solutions:

-

Prepare working solutions for Atazanavir by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards (CS).

-

Prepare a working solution of this compound (e.g., 500 ng/mL) by diluting the IS stock solution with methanol:water (50:50 v/v).[4]

-

-

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Prepare CS and QC samples by spiking the appropriate working standard solutions into drug-free human plasma.

-